O-Benzyl-L-seryl-L-tyrosine
CAS No.: 55739-51-0
Cat. No.: VC20642560
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55739-51-0 |
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Molecular Formula | C19H22N2O5 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylmethoxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C19H22N2O5/c20-16(12-26-11-14-4-2-1-3-5-14)18(23)21-17(19(24)25)10-13-6-8-15(22)9-7-13/h1-9,16-17,22H,10-12,20H2,(H,21,23)(H,24,25)/t16-,17-/m0/s1 |
Standard InChI Key | ANWDSRNRKHWYQO-IRXDYDNUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Introduction
Chemical Structure and Properties
O-Benzyl-L-seryl-L-tyrosine consists of two amino acids—L-serine and L-tyrosine—linked via a peptide bond. Critical structural features include:
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Benzyl Protection: The hydroxyl group (-OH) of serine is protected with a benzyl (Bzl) group, rendering it inert during synthetic reactions .
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Tyrosine Side Chain: The phenolic hydroxyl group of tyrosine may remain unprotected or feature alternative protection depending on synthesis requirements .
Molecular Formula:
Molecular Weight: 358.39 g/mol
Optical Rotation: (measured in acetic acid) .
Comparative Physical Properties
Property | O-Benzyl-L-seryl-L-tyrosine | L-Serine | L-Tyrosine |
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Molecular Weight (g/mol) | 358.39 | 105.09 | 181.19 |
Melting Point (°C) | 245–248 (dec.) | 228 (dec.) | 343 (dec.) |
Solubility | DMF, DCM | Water | Slightly acidic aqueous solutions |
Synthesis and Reaction Mechanisms
The synthesis of O-Benzyl-L-seryl-L-tyrosine involves sequential protection, coupling, and deprotection steps:
Step 1: Protection of L-Serine
L-Serine’s hydroxyl group is benzylated using benzyl bromide in the presence of a base (e.g., sodium hydride), yielding O-benzyl-L-serine .
Step 2: Peptide Bond Formation
O-Benzyl-L-serine is coupled with L-tyrosine using carbodiimide reagents (e.g., DCC or EDC) and activators like HOBt. The reaction proceeds via a reactive intermediate (O-acylisourea), facilitating nucleophilic attack by the tyrosine amine group .
Reaction Scheme:
Step 3: Deprotection (Optional)
The benzyl group is removed post-synthesis via hydrogenolysis (H/Pd-C) or acidic conditions (e.g., HBr/AcOH), depending on downstream applications .
Applications in Scientific Research
Peptide Synthesis
O-Benzyl-L-seryl-L-tyrosine serves as a building block in solid-phase peptide synthesis (SPPS). The benzyl group prevents unwanted side reactions during elongation, enabling the construction of peptides with precise sequences .
Case Study: In the synthesis of neuropeptide Y analogs, this compound improved yield (78%) compared to unprotected serine derivatives (52%) by minimizing β-sheet formation .
Pharmaceutical Development
The compound’s stability under basic conditions makes it valuable for producing peptide-based therapeutics:
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Anticancer Peptides: Enhances resistance to proteolytic degradation in compounds targeting HER2 receptors .
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Neurological Agents: Used in synthesizing opioid receptor ligands with improved blood-brain barrier permeability .
Biochemical Studies
Researchers employ O-Benzyl-L-seryl-L-tyrosine to study:
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Enzyme-Substrate Interactions: Its protected structure mimics phosphorylated serine in kinase assays .
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Membrane Permeability: Modifications to the benzyl group alter peptide hydrophobicity, impacting cellular uptake .
Recent Research Advancements
Enhanced Coupling Efficiency
A 2024 study optimized coupling conditions using HATU/DIEA, achieving 94% efficiency for O-Benzyl-L-seryl-L-tyrosine incorporation into a 15-mer antimicrobial peptide .
Bioconjugation Techniques
The compound facilitated site-specific antibody-drug conjugate (ADC) synthesis, with a 3-fold increase in tumor targeting efficacy compared to non-benzylated analogs .
Computational Modeling
Molecular dynamics simulations revealed that the benzyl group stabilizes α-helical conformations in aqueous environments, aiding the design of structurally rigid peptides .
Challenges and Future Directions
Limitations
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Deprotection Complexity: Hydrogenolysis requires specialized equipment, limiting scalability .
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Cost: High purity (>99%) variants remain expensive due to multi-step synthesis .
Emerging Opportunities
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